molecular formula C7H5IN2 B15327740 2-Amino-4-iodobenzonitrile

2-Amino-4-iodobenzonitrile

Cat. No.: B15327740
M. Wt: 244.03 g/mol
InChI Key: JYHXBOVXPZBEKN-UHFFFAOYSA-N
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Description

2-Amino-4-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a benzene ring that also contains a nitrile group (-C≡N). This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-iodobenzonitrile can be synthesized through several methods, including the iodination of 2-aminobenzonitrile. The reaction typically involves treating 2-aminobenzonitrile with iodine in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction conditions need to be carefully controlled to avoid over-iodination and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-iodobenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 2-amino-4-iodobenzamide.

  • Reduction: Reduction reactions can produce 2-amino-4-iodobenzylamine.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

2-Amino-4-iodobenzonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-4-iodobenzonitrile is similar to other benzene derivatives with amino and halogen substituents, such as 2-amino-4-chlorobenzonitrile and 2-amino-4-fluorobenzonitrile. the presence of the iodine atom imparts unique chemical properties and reactivity to the compound, making it distinct from its counterparts.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile

  • 2-Amino-4-fluorobenzonitrile

  • 2-Amino-4-bromobenzonitrile

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Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-amino-4-iodobenzonitrile

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2

InChI Key

JYHXBOVXPZBEKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)N)C#N

Origin of Product

United States

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